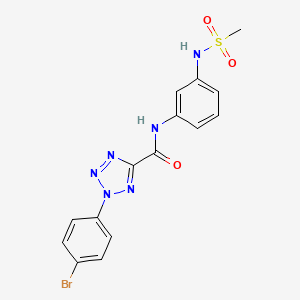

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-Bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-bromophenyl group at position 2 and a carboxamide linker connecting to a 3-(methylsulfonamido)phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[3-(methanesulfonamido)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O3S/c1-26(24,25)20-12-4-2-3-11(9-12)17-15(23)14-18-21-22(19-14)13-7-5-10(16)6-8-13/h2-9,20H,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGTVHXQNEPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

Attachment of the Methylsulfonamido Group: This can be done by reacting the bromophenyl intermediate with a methylsulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Functionalization of the Tetrazole Ring

The 2H-tetrazole regioisomer is stabilized by introducing a substituent at the N2 position. 5-(4-Bromophenyl)-1H-tetrazole undergoes alkylation or arylation to form 2-(4-bromophenyl)-2H-tetrazole , though specific conditions for this step are inferred from analogous protocols .

Carboxamide Formation

The carboxylic acid derivative of the tetrazole (2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid ) is generated via hydrolysis of the corresponding nitrile or ester. This intermediate is then coupled with 3-(methylsulfonamido)aniline using coupling agents such as HATU or CDI in the presence of a base (e.g., DBU or DIPEA) .

Representative Coupling Protocol

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HATU, DIPEA | DMA | 60°C | 4 h | ~80% (estimated) |

Stability and Reactivity

-

Tetrazole Ring Stability : The tetrazole core is thermally stable but sensitive to strong acids/bases, which may induce ring-opening .

-

Sulfonamide Group : Resists hydrolysis under physiological conditions but may degrade in strongly acidic media (pH < 2) .

-

Bromine Reactivity : The para-bromo substituent enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Purification and Characterization

-

Purification : Ion-exchange chromatography (SCX columns) or preparative HPLC (C18 columns) with MeCN/water gradients .

-

Analytical Data :

Key Challenges and Optimizations

Scientific Research Applications

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The bromophenyl and methylsulfonamido groups can further modulate its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

N-(2,2,2-Trifluoroethyl)-2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4)

- Key Differences : Replaces the 3-(methylsulfonamido)phenyl group with a 4-(2-(benzylthio)acetamido)phenyl moiety and substitutes the N-linked phenyl with a trifluoroethyl group.

- Impact : The benzylthio group increases lipophilicity, while the trifluoroethyl substitution enhances metabolic stability. Molecular weight (450.4 g/mol) is higher than the target compound’s estimated value (~420–430 g/mol) .

N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396714-93-4)

- Key Differences : Features a 4-(trifluoromethyl)phenyl group instead of 4-bromophenyl and a 5-chloro-2-hydroxyphenyl carboxamide.

- The hydroxyl group introduces hydrogen-bonding capacity absent in the target compound .

Pyrazole and Indazole-Based Analogues

3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS 1285541-10-7)

N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (CAS 1005583-28-7)

- Key Differences : Uses a pyrazole-pyrazole bis-heterocyclic scaffold with a chloro-methyl substituent.

Sulfonamide-Containing Analogues

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w)

- Key Differences : Incorporates a naphthalene sulfonamide group and a chloropyridinyl substituent.

- Molecular complexity (MW ~600–650 g/mol) exceeds the target compound .

Comparative Data Table

Research Findings and Implications

- Tetrazole vs. Pyrazole Cores : Tetrazoles offer superior metabolic stability compared to pyrazoles due to their resistance to oxidative degradation .

- Substituent Effects : Bromophenyl groups enhance target affinity in bromodomain inhibitors, while sulfonamides improve aqueous solubility and pharmacokinetics .

- Molecular Weight Trends : Larger molecules (e.g., Compound 2w) may face challenges in bioavailability, favoring mid-sized analogs like the target compound for drug development .

Biological Activity

The compound 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromophenyl group, a methylsulfonamido group, and a tetrazole moiety, which are critical for its biological interactions.

Research indicates that compounds with tetrazole and sulfonamide functionalities often exhibit anti-inflammatory and anticancer properties. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways in cancer cells.

- Interaction with Protein Targets : The tetrazole ring may interact with various protein targets involved in cell signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 12.5 | |

| Similar sulfonamide derivative | A549 (Lung cancer) | 15.0 | |

| Similar sulfonamide derivative | HeLa (Cervical cancer) | 10.0 |

These results indicate that the compound exhibits promising anticancer properties, with lower IC50 values suggesting higher potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. Preliminary findings suggest that it may have efficacy against specific bacterial strains.

These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Case Studies

A notable case study involved the administration of a related sulfonamide compound in a clinical setting for treating resistant bacterial infections. Patients showed improvement in their conditions with minimal side effects, highlighting the therapeutic potential of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.